
1-(5-氯-2-甲基苯基)-2-硫脲
描述
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis, as well as any notable reaction conditions.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and other structural features. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the compound’s reactivity, including what types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves detailing properties like the compound’s melting and boiling points, its solubility in various solvents, its spectral properties, and any other notable physical or chemical properties.科学研究应用
-
Synthesis of anti-depressant molecules :
- Application: The synthesis of antidepressant molecules through metal-catalyzed procedures is an important field of medicinal chemistry . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .
- Methods: The review examines current developments in the catalytic synthesis of antidepressants and their potential application over the previous thirteen years . Different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .
- Results: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression. Approximately 50–60% of people with depression experience substantial improvement when using these medications .
-
Synthesis of 5-Chloro-2-pentanone (5C2P) and its derivatives :
- Application: 5C2P and its derivatives are widely utilized in the pharmaceutical and agrochemical industry .
- Methods: The yield of 5C2P reached a maximum of 97.93% in 1,2-dichloroethane at 80 °C after 2 h under the initiation of N,N-dimethylacetamide .
- Results: The optimal molar ratio and other parameters were determined through experimentation .
-
Synthesis of 1-(5-Chloro-2-methylphenyl)piperazine :
- Application: 1-(5-Chloro-2-methylphenyl)piperazine is a chemical compound that might be used in various chemical reactions .
- Methods: The specific methods of application or experimental procedures might vary depending on the specific reaction or process .
- Results: The results or outcomes obtained might also vary depending on the specific reaction or process .
-
Synthesis of 5-Chloro-2-methylphenyl isothiocyanate :
- Application: 5-Chloro-2-methylphenyl isothiocyanate is another similar compound that might be used in various chemical reactions .
- Methods: The specific methods of application or experimental procedures might vary depending on the specific reaction or process .
- Results: The results or outcomes obtained might also vary depending on the specific reaction or process .
-
Synthesis of 1-(5-Chloro-2-methylphenyl)piperazine :
- Application: 1-(5-Chloro-2-methylphenyl)piperazine is a chemical compound that might be used in various chemical reactions .
- Methods: The specific methods of application or experimental procedures might vary depending on the specific reaction or process .
- Results: The results or outcomes obtained might also vary depending on the specific reaction or process .
-
Synthesis of 5-Chloro-2-methylphenyl isothiocyanate :
- Application: 5-Chloro-2-methylphenyl isothiocyanate is another similar compound that might be used in various chemical reactions .
- Methods: The specific methods of application or experimental procedures might vary depending on the specific reaction or process .
- Results: The results or outcomes obtained might also vary depending on the specific reaction or process .
安全和危害
This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity, as well as appropriate safety precautions for handling the compound.
未来方向
This involves discussing potential future research directions involving the compound, such as potential applications, unanswered questions about its properties or reactivity, or ideas for new compounds to synthesize based on its structure.
I hope this general guide is helpful. If you have a different compound or a more specific question, feel free to ask!
属性
IUPAC Name |
(5-chloro-2-methylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S/c1-5-2-3-6(9)4-7(5)11-8(10)12/h2-4H,1H3,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAAMKSMNMYWFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374013 | |
| Record name | 1-(5-Chloro-2-methylphenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methylphenyl)-2-thiourea | |
CAS RN |
72806-61-2 | |
| Record name | 1-(5-Chloro-2-methylphenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 72806-61-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

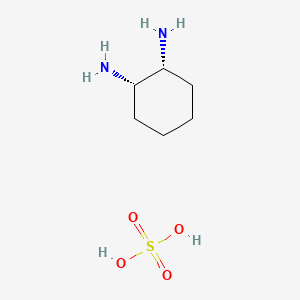

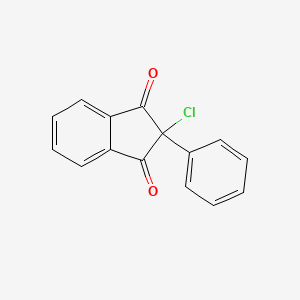
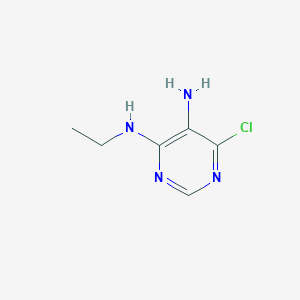
![(2-{4-Methyl-2-[(2-methylpropanoyl)oxy]phenyl}oxiran-2-yl)methyl 2-methylbutanoate](/img/structure/B1597357.png)
![3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1597358.png)


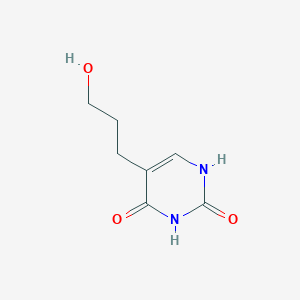

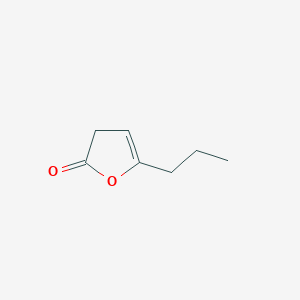

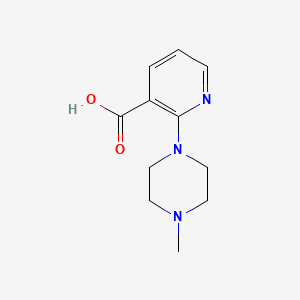
![4-Chloro-1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B1597373.png)